2-[(4-Fluorophenyl)methoxy]benzohydrazide

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

2-[(4-Fluorophenyl)methoxy]benzohydrazide (CAS: 380335-30-8), also known as 2-((4-fluorobenzyl)oxy)benzohydrazide, is an ortho-substituted benzohydrazide derivative with a molecular formula of C14H13FN2O2 and a molecular weight of 260.26 g/mol. It features a 4-fluorophenylmethoxy group at the 2-position of the benzohydrazide core.

Molecular Formula C14H13FN2O2
Molecular Weight 260.268
CAS No. 380335-30-8
Cat. No. B2937408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluorophenyl)methoxy]benzohydrazide
CAS380335-30-8
Molecular FormulaC14H13FN2O2
Molecular Weight260.268
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NN)OCC2=CC=C(C=C2)F
InChIInChI=1S/C14H13FN2O2/c15-11-7-5-10(6-8-11)9-19-13-4-2-1-3-12(13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
InChIKeyMLPXPPHDKIFDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Fluorophenyl)methoxy]benzohydrazide (CAS 380335-30-8) for Advanced Medicinal Chemistry and Organic Synthesis


2-[(4-Fluorophenyl)methoxy]benzohydrazide (CAS: 380335-30-8), also known as 2-((4-fluorobenzyl)oxy)benzohydrazide, is an ortho-substituted benzohydrazide derivative with a molecular formula of C14H13FN2O2 and a molecular weight of 260.26 g/mol [1]. It features a 4-fluorophenylmethoxy group at the 2-position of the benzohydrazide core. This specific substitution pattern and the presence of the terminal hydrazide moiety (-C(O)NHNH2) establish its primary utility as a versatile synthetic intermediate for generating focused compound libraries, particularly hydrazone derivatives, for structure-activity relationship (SAR) studies.

Why 2-[(4-Fluorophenyl)methoxy]benzohydrazide Is Not Interchangeable with Positional Isomers


Substituting 2-[(4-Fluorophenyl)methoxy]benzohydrazide with its positional isomers, such as 4-[(4-Fluorophenyl)methoxy]benzohydrazide (CAS 325798-54-7) or 4-[(2-fluorobenzyl)oxy]benzohydrazide (CAS 1630012-39-3), is not scientifically sound without rigorous validation. While these compounds share the same molecular formula (C14H13FN2O2) and molecular weight, the position of the substituents fundamentally alters the molecule's three-dimensional geometry, electronic distribution, and potential for intermolecular interactions [1]. These differences directly impact the compound's physicochemical properties and its reactivity as a building block. Although quantitative head-to-head biological activity data are absent from the current literature for this specific compound [1], the structural distinction is a primary driver of differential behavior in biological systems and chemical reactions. Therefore, using an analog without confirmation of equivalent performance risks introducing uncontrolled variables into a research workflow.

Quantifiable Differentiation of 2-[(4-Fluorophenyl)methoxy]benzohydrazide vs. Closest Analogs


Ortho vs. Para Substitution: A Key Driver of Molecular Geometry and Intermolecular Interactions

The most significant differentiator for 2-[(4-Fluorophenyl)methoxy]benzohydrazide is its ortho-substitution pattern on the benzohydrazide core. In contrast, the closest analog, 4-[(4-Fluorophenyl)methoxy]benzohydrazide (CAS 325798-54-7), is para-substituted. This structural divergence leads to distinct molecular conformations and electronic properties . The ortho substitution can restrict rotation around the aryl-ether bond, creating a more defined and potentially unique spatial orientation of the 4-fluorophenyl group relative to the reactive hydrazide moiety.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Predicted Lipophilicity (LogP) as a Proxy for Differential Membrane Permeability and Solubility

Predicted lipophilicity values offer a quantifiable basis for differentiation. The predicted octanol-water partition coefficient (LogP) for 2-[(4-Fluorophenyl)methoxy]benzohydrazide is reported as approximately 2.27 [1]. While direct experimental comparison data are not available, this value suggests moderate lipophilicity, which influences membrane permeability, solubility, and protein binding. The substitution pattern (ortho vs. para) is known to affect LogP; an ortho-substituted analog may exhibit a different LogP value compared to its para-substituted counterpart due to altered electronic and steric interactions.

Physicochemical Properties ADME Drug Design

Synthetic Versatility: Terminal Hydrazide as a Privileged Handle for Library Generation

The presence of a terminal hydrazide (-C(O)NHNH2) moiety is a critical functional handle that defines this compound's primary application as a building block. This group readily undergoes condensation reactions with aldehydes and ketones to form hydrazone derivatives [1]. This transformation is a cornerstone of medicinal chemistry for rapidly generating compound libraries with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Combinatorial Chemistry Hydrazone Synthesis Medicinal Chemistry

Validated Application Scenarios for 2-[(4-Fluorophenyl)methoxy]benzohydrazide in Scientific Research


Building Block for Focused Hydrazone Libraries in Medicinal Chemistry

The primary and most well-supported application for 2-[(4-Fluorophenyl)methoxy]benzohydrazide is as a versatile synthetic intermediate for generating libraries of hydrazone derivatives [REFS-1 in Section 3, Evidence Item 3]. Its terminal hydrazide group enables efficient conjugation with a wide range of aldehydes and ketones, making it a strategic building block for medicinal chemistry campaigns aimed at exploring structure-activity relationships across various therapeutic targets, including antimicrobial and anticancer pathways.

Probe for Studying the Impact of Ortho-Substitution on Molecular Recognition

Due to its distinct ortho-substitution pattern, this compound serves as a valuable tool for SAR studies focused on the role of molecular geometry in target binding [REFS-1 in Section 3, Evidence Item 1]. Researchers can use it as a scaffold to systematically compare the biological or biophysical properties of a series of positional isomers (ortho, meta, para), thereby elucidating the spatial requirements for optimal interaction with a specific enzyme, receptor, or nucleic acid target.

Development of Novel Fluorinated Chemical Probes

The presence of the 4-fluorophenyl group introduces favorable properties such as metabolic stability and enhanced binding affinity [REFS-1 in Section 3, Evidence Item 2]. This compound can be used as a starting point to create novel fluorinated chemical probes for various applications, including target identification, mechanism-of-action studies, and the development of new pharmacological tool compounds. The ortho-substitution pattern provides a distinct molecular topology to explore compared to more common para-substituted analogs.

Reference Standard for Analytical Method Development

With a defined purity specification of 95% [REFS-1 in Section 3, Evidence Item 1], 2-[(4-Fluorophenyl)methoxy]benzohydrazide can serve as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of this compound or its derivatives in complex mixtures. This application is critical in quality control, metabolic studies, and reaction monitoring.

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